2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one is an organic compound characterized by the presence of trifluoromethyl, methoxy, and nitrophenyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetophenone and 3-(2-methoxy-5-nitrophenyl)pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with a trifluoromethyl group attached to an acetophenone structure.
2,2,2-Trifluoro-1-methoxyethanol: Another compound with a trifluoromethyl group and a methoxy group.
Uniqueness
2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of the pyrrolidine ring and the combination of trifluoromethyl, methoxy, and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
648901-37-5 |
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Molecular Formula |
C13H13F3N2O4 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H13F3N2O4/c1-22-11-3-2-9(18(20)21)6-10(11)8-4-5-17(7-8)12(19)13(14,15)16/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
QAHPRFXVPRDZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCN(C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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